molecular formula C21H21N3O3S B2662115 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 895108-23-3

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2662115
CAS No.: 895108-23-3
M. Wt: 395.48
InChI Key: VRFBSAWEXMWCLK-UHFFFAOYSA-N
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Description

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a sulfanyl group, and a methoxyphenylacetamide moiety, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazine ring, introduction of the sulfanyl group, and coupling with the methoxyphenylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

Uniqueness

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-16(11-14)24-9-8-22-20(21(24)26)28-13-19(25)23-17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFBSAWEXMWCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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